molecular formula C14H9ClF3NO3 B15164168 (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride CAS No. 184900-49-0

(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride

Cat. No.: B15164168
CAS No.: 184900-49-0
M. Wt: 331.67 g/mol
InChI Key: OCVLRUKQIJXAFN-UHFFFAOYSA-N
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Description

(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenoxy group and an acetyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Pyridine, triethylamine

    Solvents: Dichloromethane, tetrahydrofuran

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    Carboxylic Acids: Formed by hydrolysis

Scientific Research Applications

(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride involves its reactivity as an acylating agent. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable amide, ester, or thioester linkages . This reactivity is exploited in various synthetic applications to modify or create new molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride is unique due to its combination of a trifluoromethyl group, a pyridine ring, and an acetyl chloride moiety. This combination imparts unique reactivity and potential for diverse applications in organic synthesis and pharmaceuticals .

Properties

CAS No.

184900-49-0

Molecular Formula

C14H9ClF3NO3

Molecular Weight

331.67 g/mol

IUPAC Name

2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]acetyl chloride

InChI

InChI=1S/C14H9ClF3NO3/c15-12(20)8-21-10-2-4-11(5-3-10)22-13-6-1-9(7-19-13)14(16,17)18/h1-7H,8H2

InChI Key

OCVLRUKQIJXAFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)Cl)OC2=NC=C(C=C2)C(F)(F)F

Origin of Product

United States

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